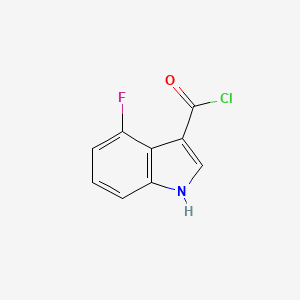

4-Fluoro-1H-indole-3-carbonyl chloride

Descripción

4-Fluoro-1H-indole-3-carbonyl chloride is a halogenated indole derivative featuring a fluorine atom at the 4-position and a reactive acyl chloride group at the 3-position of the indole ring. The acyl chloride group renders it highly reactive, making it a critical intermediate for synthesizing amides, esters, and other derivatives in medicinal chemistry and materials science.

Propiedades

IUPAC Name |

4-fluoro-1H-indole-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-9(13)5-4-12-7-3-1-2-6(11)8(5)7/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMRWLONUQPIOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1H-indole-3-carbonyl chloride typically involves the following steps:

Starting Material: The synthesis begins with 4-fluoroindole.

Carbonylation: The 4-fluoroindole undergoes a carbonylation reaction to introduce the carbonyl group at the 3-position.

Chlorination: The final step involves the chlorination of the carbonyl group to form 4-Fluoro-1H-indole-3-carbonyl chloride.

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis .

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-1H-indole-3-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.

Suzuki-Miyaura Coupling: This reaction often uses palladium catalysts and boron reagents under mild conditions.

Major Products

Substitution Products: Depending on the nucleophile used, the major products can be amides, esters, or other substituted indoles.

Coupling Products: The major products are biaryl compounds formed through the coupling of the indole derivative with aryl or vinyl boronic acids.

Aplicaciones Científicas De Investigación

4-Fluoro-1H-indole-3-carbonyl chloride has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-Fluoro-1H-indole-3-carbonyl chloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

- Fluorine Position: 4-Fluoro substitution (as in the title compound) influences electron distribution differently compared to 5-fluoroindole derivatives (). In 5-fluoroindole-2-carboxamides (), fluorine at the 5-position directs reactivity toward the 2-carboxamide group, favoring hydrogen bonding and π-π stacking in solid-state structures.

Carbonyl Group Variation :

- Acyl Chloride (3-position) : Highly reactive, prone to hydrolysis, and used as an intermediate for nucleophilic substitution (e.g., forming amides or esters).

- Carboxamides (2-position) : Stable, hydrogen-bonding-capable derivatives (e.g., compounds in exhibit NHCO groups with IR stretches at ~1666 cm⁻¹ and NMR signals for NHCO protons at δ 12.33 ppm).

- Carboxylic Acids (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, ) : Less reactive than acyl chlorides, with IR carbonyl stretches at ~1700–1750 cm⁻¹ and higher thermal stability.

Physicochemical Properties

Stability and Handling

- Acyl chlorides like the title compound require anhydrous conditions and are incompatible with protic solvents. In contrast, carboxamides () and carboxylic acids () are stable under ambient conditions.

Research Findings and Challenges

- Crystallography : While SHELX programs () are widely used for small-molecule refinement, the title compound’s hygroscopic nature may complicate single-crystal growth.

- Hydrogen Bonding : Unlike 2-(4-fluorophenyl)-3-methyl-1H-indole (), which exhibits N–H···π interactions, acyl chlorides lack classical hydrogen bonds, reducing crystallinity.

- Commercial Availability : Indole-3-carboxaldehyde () is commercially available, but 4-fluoro-1H-indole-3-carbonyl chloride may require custom synthesis, impacting accessibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.